4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. This compound is notable for its unique structure, which includes a cyclopropyl group and a dioxaborolane ring. It is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in organic synthesis reactions, including glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are known to be involved in a wide range of biological applications . They can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Pharmacokinetics
Organoboron compounds are known for their high stability, low toxicity, and high reactivity, which could influence their pharmacokinetic properties .
Result of Action
Organoboron compounds are known to have a wide range of applications in pharmacy and biology, including the treatment of tumors and microbial infections, and the design of anticancer drugs .
Action Environment
Boronic ester bonds, which this compound contains, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 1-methylcyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Aryl or alkyl boronates, depending on the substituent introduced.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of boron-containing drugs.
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar dioxaborolane ring but with an aniline group instead of a cyclopropyl group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a methoxyphenoxy group, providing different reactivity and applications.
4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde: This compound includes a dibenzaldehyde group, making it useful in different synthetic applications.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of sterically hindered molecules or in reactions requiring specific electronic characteristics.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)13-9-7-6-8-12(13)16(5)10-11-16/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDJYJZFRBPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.